molecular formula C16H17ClN2O4 B2946690 N1-(2-chlorobenzyl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamide CAS No. 1421461-88-2

N1-(2-chlorobenzyl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamide

Cat. No. B2946690
CAS RN: 1421461-88-2
M. Wt: 336.77
InChI Key: YSEVZBNCPAYCDW-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a furan ring, a chlorobenzyl group, and an oxalamide group. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Chlorobenzyl refers to a benzyl group, which is the fragment of an organic molecule formed by removing a hydrogen atom from the methane segment of a benzene ring, that has a chlorine atom attached. Oxalamide is a functional group containing a carbonyl (C=O), amine (NH2), and ether (R-O-R’) groups .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray diffraction, NMR spectroscopy, and mass spectroscopy are typically used to determine the structure of complex organic molecules .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The furan ring, for example, is aromatic and can undergo electrophilic aromatic substitution. The chlorobenzyl group might undergo nucleophilic substitution reactions, and the oxalamide group could participate in various condensation reactions .

Scientific Research Applications

Structural Analysis and Supramolecular Arrangements

Studies on N,N'-bis(substituted)oxamide compounds, such as those discussed by Chang Wang, K. Zheng, Yan-Tuan Li, and Zhiyong Wu (2016), reveal insights into their structural configurations and the impact on supramolecular arrangements. Their research on a similar compound demonstrated how the chlorohydroxyphenyl ring plane and the oxalamide unit interact within a crystal, forming a three-dimensional supramolecular structure through classical hydrogen bonding patterns (Chang Wang et al., 2016).

Catalytic Activities in Organic Synthesis

Research by Subhajit Bhunia, S. V. Kumar, and D. Ma (2017) highlighted the utility of N,N'-Bisoxalamides, including compounds structurally related to N1-(2-chlorobenzyl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamide, as bidentate ligands in catalysis. They found these compounds to be effective in promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines, indicating potential applications in synthesizing pharmaceutically relevant building blocks (Subhajit Bhunia et al., 2017).

Synthetic Applications and Methodologies

V. Mamedov et al. (2016) developed a novel synthetic approach that could potentially apply to compounds like this compound. Their method involved a one-pot synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from precursors through rearrangement sequences. This process illustrates the synthetic versatility of oxalamide compounds in generating intermediates for further chemical transformations (V. Mamedov et al., 2016).

properties

IUPAC Name

N'-[(2-chlorophenyl)methyl]-N-[3-(furan-2-yl)-3-hydroxypropyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O4/c17-12-5-2-1-4-11(12)10-19-16(22)15(21)18-8-7-13(20)14-6-3-9-23-14/h1-6,9,13,20H,7-8,10H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSEVZBNCPAYCDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C(=O)NCCC(C2=CC=CO2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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